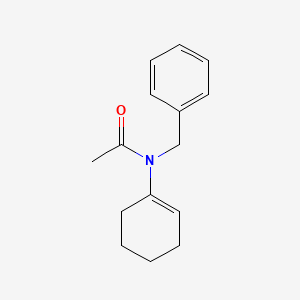

N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide

Description

Contextual Significance of N-Substituted Acetamides in Modern Organic Synthesis

N-substituted acetamides are a cornerstone in modern organic synthesis and medicinal chemistry. The acetamide (B32628) group is a common feature in a vast array of pharmaceuticals and biologically active compounds, contributing to their metabolic stability and binding interactions with biological targets. archivepp.comnih.gov The versatility of the N-substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial in drug design and the development of new synthetic methodologies. acs.orgnih.gov For instance, N-substituted acetamide derivatives have been investigated for a wide range of pharmacological activities, including as anticonvulsants, anti-inflammatory agents, and P2Y14R antagonists. archivepp.comacs.orgnih.govnih.gov

The presence of the N-acyl group in these molecules, such as in N-acylenamines, modulates the nucleophilicity of the nitrogen atom, influencing the reactivity of adjacent functional groups. This balance of stability and reactivity makes N-substituted acetamides, particularly those with unsaturation, valuable synthons for constructing complex nitrogen-containing heterocycles and chiral amines. rsc.orgresearchgate.net

Structural Features of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide: Implications for Reactivity and Conformation

This compound is a tertiary enamide that possesses a unique combination of structural motifs: a benzyl (B1604629) group, a cyclohexenyl ring, and an acetamide functionality. This arrangement gives rise to interesting conformational and electronic properties. The core of the molecule is the N-acylenamine system, where the nitrogen lone pair can participate in conjugation with both the carbonyl group and the cyclohexenyl double bond.

The presence of the bulky benzyl and cyclohexenyl groups attached to the nitrogen atom introduces significant steric hindrance. This steric strain influences the rotational barrier around the N-CO bond, leading to the potential existence of distinct E/Z rotamers. vulcanchem.com Computational and NMR studies on analogous N-benzyl amides have shown that the molecule likely adopts a twisted conformation to alleviate these steric clashes. vulcanchem.com

The electronic nature of the substituents also plays a critical role. The electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen, making the enamine less reactive than a typical enamine but more stable. rsc.orgresearchgate.net The benzyl group, while sterically demanding, can also engage in π-π stacking interactions, potentially influencing the molecule's conformation and reactivity in certain environments. The cyclohexene (B86901) ring introduces a degree of conformational rigidity compared to an acyclic analogue.

Table 1: Key Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO |

| Molecular Weight | 229.32 g/mol |

| Density | 1.09 g/cm³ |

| Boiling Point | 499.3°C at 760 mmHg |

| Refractive Index | 1.561 |

| Flash Point | 255.8°C |

Data sourced from publicly available chemical databases. vulcanchem.com

Overview of Relevant Research Trajectories Pertaining to this compound and Related Scaffolds

Research involving this compound and related N-acylenamines has primarily focused on their synthetic utility. These compounds are recognized as versatile intermediates for the synthesis of a variety of nitrogen-containing molecules. rsc.orgresearchgate.netthieme-connect.com Key research trajectories include:

Cycloaddition Reactions: N-acylenamines can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic scaffolds. nih.govmdpi.comnih.gov The electronic nature of the enamide system makes it a suitable partner for reaction with various dipoles and dienophiles.

Asymmetric Hydrogenation: The double bond in N-acylenamines can be asymmetrically hydrogenated to produce chiral amines, which are highly valuable in the pharmaceutical industry. researchgate.netcore.ac.uknih.gov This transformation often employs transition metal catalysts with chiral ligands to achieve high enantioselectivity.

Nucleophilic Addition and Functionalization: Despite the reduced nucleophilicity of the nitrogen, the β-carbon of the enamine can act as a nucleophile in certain reactions. rsc.org Furthermore, the double bond can be functionalized through various electrophilic additions.

Precursors to Biologically Active Molecules: The synthesis of N-substituted acetamides is often a key step in the preparation of compounds with potential therapeutic applications. Research has explored their use as precursors for anticonvulsant and anti-inflammatory drugs. nih.govabq.org.brmanchester.ac.uknih.gov

Rationale and Objectives of Advanced Academic Inquiry into this compound Chemistry

The academic interest in this compound and its analogues is driven by several key objectives. A primary goal is the development of novel and efficient synthetic methodologies. The unique structural and electronic properties of this class of compounds present both challenges and opportunities for the creation of new chemical transformations. rsc.orgresearchgate.net

A significant rationale is the quest for new molecular entities with potential biological activity. The N-benzyl acetamide scaffold is a recognized pharmacophore, and variations in the substitution pattern can lead to the discovery of new therapeutic agents. nih.govbiosynth.com The synthesis and study of compounds like this compound allow for the exploration of structure-activity relationships, which is fundamental to medicinal chemistry. acs.org

Furthermore, the conformational complexity and the interplay of steric and electronic effects in these molecules provide a rich ground for fundamental studies in physical organic chemistry. vulcanchem.com Understanding the factors that govern the reactivity and conformation of such systems contributes to the broader knowledge base of organic chemistry and can inform the design of future catalysts and synthetic strategies. The exploration of their reactivity in cycloadditions and other transformations aims to expand the synthetic chemist's toolbox for the construction of complex nitrogen-containing natural products and pharmaceuticals. thieme-connect.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(cyclohexen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-10H,3,6-7,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGHKXCGNORSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511101 | |

| Record name | N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-42-1 | |

| Record name | N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl N Cyclohex 1 En 1 Yl Acetamide and Its Structural Analogues

Direct Amidation and Acylation Strategies

Direct acylation strategies represent the most straightforward approach to the synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide, beginning with the corresponding secondary amine precursor, N-Benzyl-N-(cyclohex-1-en-1-yl)amine. This transformation involves the formation of an amide bond, a reaction of fundamental importance in organic and medicinal chemistry. bath.ac.uk

Conventional N-Acylation of N-Benzyl-N-(cyclohex-1-en-1-yl)amine Precursors

The most conventional and widely practiced method for the N-acylation of a secondary amine is its reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). nih.govresearchgate.net In the case of this compound synthesis, this would involve the reaction of N-Benzyl-N-(cyclohex-1-en-1-yl)amine with acetyl chloride or acetic anhydride.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (chloride in the case of acetyl chloride, or acetate (B1210297) in the case of acetic anhydride), yielding the final N-acylenamine product. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion.

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Stoichiometry

The efficiency and yield of the N-acylation reaction are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred for N-acylation reactions. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used due to their ability to dissolve a wide range of reactants. ucl.ac.uk However, for greener applications, solvents like Cyrene™, a bio-based alternative, have shown promise in amide bond formation. archivepp.com

Temperature Control: The reaction temperature can significantly impact the rate of reaction. While many N-acylation reactions proceed readily at room temperature, gentle heating may be required to accelerate the conversion, especially if the amine is sterically hindered or electronically deactivated. Conversely, for highly reactive acylating agents, cooling the reaction mixture may be necessary to control the reaction rate and prevent side reactions.

Stoichiometry: The stoichiometry of the reactants is another critical factor. While a 1:1 molar ratio of the amine to the acylating agent is theoretically required, it is common practice to use a slight excess of the acylating agent to ensure complete consumption of the amine. The amount of base used is also important; typically, at least one equivalent is used to neutralize the acid byproduct.

Table 1: Representative Optimization Parameters for N-Acylation of Secondary Amines (Note: This table presents generalized data for analogous reactions due to the absence of specific literature data for this compound)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Higher polarity solvents can increase reaction rates. |

| Temperature | 0 °C to rt | Room Temperature | 50 °C | Increased temperature generally speeds up the reaction. |

| Base (equivalents) | 1.1 | 1.5 | 2.0 | Sufficient base is crucial to neutralize acid byproduct. |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride | --- | Acid chlorides are generally more reactive than anhydrides. |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Catalyst-Assisted Amide Bond Formation in this compound Synthesis

To improve reaction rates and yields, particularly with less reactive substrates, various catalysts can be employed. These catalysts function by activating the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack. Catalytic reagents are superior to stoichiometric ones as they are required in smaller amounts and can be more selective. nih.gov

Common catalytic systems for amide bond formation include:

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and others can activate the carbonyl group of the acylating agent, increasing its electrophilicity. researchgate.net

Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation from carboxylic acids and amines. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective coupling agents that lead to rapid amide bond formation with minimal side products. ucl.ac.uk

Enzymatic Catalysis: Biocatalysts, such as lipases, can also be used for amide bond formation under mild conditions, offering a green and sustainable alternative to traditional chemical methods. rsc.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. sigmaaldrich.comsphinxsai.com The synthesis of this compound can be made greener by considering the following principles:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). sigmaaldrich.com

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as water, ethanol, or bio-solvents. nih.govsigmaaldrich.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation, which can significantly reduce reaction times and energy consumption. mun.ca

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources. sigmaaldrich.com

A greener approach to the N-acylation step could involve the use of a catalytic amount of a Lewis acid in a solvent-free system or in a green solvent, potentially with microwave assistance to accelerate the reaction. semanticscholar.orgresearchgate.net

Indirect Synthetic Routes and Cascade Reactions

Strategies Based on Barton Decarboxylation Methodology for Amine Precursors

The Barton decarboxylation is a radical-based method for the reductive decarboxylation of a carboxylic acid. wikipedia.orgorgsyn.org This methodology can be adapted to synthesize the amine precursor, N-Benzyl-N-(cyclohex-1-en-1-yl)amine, from a suitable carboxylic acid. A plausible synthetic sequence is analogous to that reported for similar chiral amines. researchgate.netmdpi.com

Synthesis of a β-amino acid: This can be achieved through a Michael addition of benzylamine (B48309) to an appropriate α,β-unsaturated ester, such as methyl cyclohex-1-ene-1-carboxylate. Subsequent hydrolysis of the ester would yield the β-amino acid.

Formation of a Barton Ester: The carboxylic acid is converted into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgsynarchive.com This is typically achieved by reacting the carboxylic acid with a reagent like 1-hydroxy-2(1H)-pyridinethione in the presence of a carbodiimide.

Radical Decarboxylation: The Barton ester is then subjected to radical-initiated decarboxylation. This is often carried out by heating in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride or a less toxic alternative such as phenylsilane. nih.govyoutube.com The reaction proceeds through a radical chain mechanism, ultimately replacing the carboxylic acid group with a hydrogen atom to furnish the desired amine.

This indirect approach, while more lengthy, offers a versatile route to the amine precursor from different starting materials and allows for the introduction of stereocenters if chiral auxiliaries are used. mdpi.com

Asymmetric Aza-Michael Addition Approaches to this compound Scaffolds

The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone for carbon-nitrogen bond formation. georgiasouthern.edunih.gov In the context of synthesizing the this compound scaffold, this reaction would typically involve the addition of N-benzylacetamide to an activated cyclohexene (B86901) derivative, such as cyclohex-2-enone. The development of asymmetric variants of this reaction is crucial for producing chiral β-amino carbonyl compounds, which are valuable precursors to enantiomerically enriched pharmaceuticals and natural products. nih.gov

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in aza-Michael additions. nih.gov Chiral organocatalysts, including cinchona alkaloids, squaramides, and bifunctional thioureas, activate substrates through non-covalent interactions like hydrogen bonding. nih.gov For instance, a chiral thiourea (B124793) catalyst could simultaneously activate both the N-benzylacetamide nucleophile and a cyclohexenone-derived Michael acceptor, facilitating a stereocontrolled addition. This approach offers an efficient pathway to β-amino ketone precursors, which can then be further elaborated to the target enamide.

The reaction is generally promoted by either acid or base catalysts to enhance the nucleophilicity of the amide or the electrophilicity of the alkene. sci-hub.se However, to avoid side reactions associated with strong acids or bases, milder catalysts are often preferred. sci-hub.se Solvent-free conditions have also been explored to develop more environmentally friendly protocols. sci-hub.se

Table 1: Representative Organocatalysts in Asymmetric Aza-Michael Reactions

| Catalyst Type | Activating Interaction | Typical Substrates | Potential Application for Target Scaffold |

|---|---|---|---|

| Cinchona Alkaloids | Hydrogen Bonding | Amines, Amides | Catalyzing the addition of N-benzylacetamide to a cyclohexene-based acceptor. |

| Squaramides | Hydrogen Bonding | Amines, Amides | Facilitating enantioselective C-N bond formation. nih.gov |

| Chiral Thioureas | Bifunctional H-Bonding | Nitro-olefins, Enones | Stereocontrolled synthesis of a chiral precursor to this compound. nih.gov |

Alkylation Reactions Utilizing Halogenated Acetamide (B32628) Intermediates and Related Amines

Alkylation reactions provide a direct and versatile route to the this compound structure. This methodology can be approached in two primary ways: alkylation of an amide or alkylation of an amine.

In the first approach, the pre-formed N-benzylacetamide can be deprotonated with a suitable base to form an amidate anion, which then acts as a nucleophile. This anion can subsequently react with a halogenated cyclohexene, such as 1-chlorocyclohex-1-ene or 1-bromocyclohex-1-ene, via an SN2 or related substitution mechanism to furnish the final product. The choice of base, solvent, and reaction temperature is critical to control the selectivity between N- and O-alkylation, although N-alkylation is generally favored for amides. researchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

Alternatively, a more convergent synthesis involves the alkylation of benzylamine with a suitable cyclohexenyl halide to form N-benzylcyclohex-1-en-1-amine, an enamine. This intermediate can then be acylated with acetyl chloride or acetic anhydride to yield this compound. Enantioselective alkylation of enamides, catalyzed by chiral phosphoric acids derived from BINOL, has been demonstrated with certain electrophiles, offering a pathway to chiral derivatives. acs.org This method provides access to β-aryl propanones with high yields and excellent enantioselectivities. acs.org

Multi-Component Reaction Sequences Incorporating this compound Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govsemanticscholar.org The Ugi four-component reaction (Ugi-4CR) is a particularly powerful MCR for the synthesis of α-acetamido carboxamide derivatives and is highly relevant for constructing scaffolds related to this compound. nih.govnih.gov

A plausible Ugi-type synthesis of a precursor could involve the reaction of benzylamine, cyclohexanone (B45756), a carboxylic acid, and an isocyanide. nih.govthieme-connect.de The initial condensation of benzylamine and cyclohexanone forms an imine (or iminium ion), which is then attacked by the isocyanide and the carboxylate anion to generate the Ugi product. While this does not directly yield the target enamide, the resulting α-acylamino amide can be a versatile intermediate for further transformations.

Variations of the Ugi reaction using alternative components can also be envisioned. For example, using cyclohex-1-en-1-yl amine as the amine component, along with benzaldehyde, a carboxylic acid, and an isocyanide could lead to a structure more closely related to the target compound. beilstein-journals.org The Ugi reaction is known for its tolerance to steric hindrance and a wide range of functional groups, making it a robust method for creating complex molecular frameworks. thieme-connect.de

Table 3: Plausible Ugi-4CR for Precursor Synthesis

| Component 1 (Amine) | Component 2 (Oxo) | Component 3 (Acid) | Component 4 (Isocyanide) | Potential Product |

|---|---|---|---|---|

| Benzylamine | Cyclohexanone | Acetic Acid | Cyclohexyl Isocyanide | α-acetamido carboxamide derivative |

Radical Cyclization Protocols for Constructing this compound Derivatives

Radical cyclization reactions provide a powerful method for the formation of cyclic and heterocyclic systems, often with high levels of stereocontrol. princeton.edu These reactions proceed via highly reactive radical intermediates and are particularly useful for constructing complex molecular architectures from acyclic precursors. nih.gov For the synthesis of this compound derivatives, an amidyl radical-initiated cyclization represents a promising strategy. nih.govacs.org

A typical approach would involve an N-benzyl-N-alkenylacetamide where the alkenyl chain is designed to cyclize onto a suitable radical acceptor. For instance, a substrate containing an N-benzylacetamide moiety and a 6-halo- or 6-phenylthiol-hex-1-ene chain could undergo a 5-exo-trig radical cyclization to form a five-membered ring and a subsequent rearrangement or elimination to generate the cyclohexene ring. The radical can be generated from the corresponding halide or thioether using standard radical initiators such as AIBN (azobisisobutyronitrile) with tributyltin hydride. princeton.edu

More advanced methods utilize photoredox catalysis to generate amidyl radicals under mild conditions. chemistryviews.orgresearchgate.net These reactions can be part of cascade processes, where the initial cyclization triggers subsequent bond-forming events, rapidly building molecular complexity. acs.org For example, a radical addition to an N-(arylsulfonyl)acrylamide can initiate a cyclization/migration/desulfonylation cascade to yield highly functionalized heterocyclic scaffolds. acs.org

Table 4: Radical Cyclization Approaches

| Radical Precursor | Initiation Method | Cyclization Mode | Key Features |

|---|---|---|---|

| Alkenyl Halide | Bu3SnH / AIBN | 5-exo-trig or 6-endo-trig | Classic and reliable method for C-C bond formation. princeton.edu |

| N-Aryl-4-pentenamides | Ag(I) / Persulfate | 5-exo-trig | Generates amidyl radical for cyclization. nih.gov |

Stereoselective Synthesis of this compound and its Chiral Derivatives

Achieving stereocontrol is a paramount challenge in modern organic synthesis. For this compound, this involves controlling the E/Z geometry of the enamide double bond and introducing chirality in the cyclohexene ring or on a modified N-benzyl group.

Control of Enamide Geometry (E/Z Isomerism)

The geometry of the enamide double bond significantly influences the molecule's conformation and biological activity. Several methods have been developed for the stereoselective synthesis of enamides. rsc.org

Palladium-catalyzed hydroamidation of terminal alkynes with primary amides can selectively produce Z-enamides. This selectivity is attributed to intramolecular hydrogen bonding in the vinyl-palladium intermediate. organic-chemistry.orgacs.org Conversely, using secondary amides in this reaction tends to yield E-enamides. acs.org

Wittig-type olefination of N-formylimides, generated from the corresponding lactams or acyclic amides, can produce enamides with high E-selectivity. acs.org

Isomerization of N-allyl amides can provide access to Z-enamides with high geometric selectivity. organic-chemistry.org

A stereodivergent strategy using different acid catalysts allows for the selective synthesis of either (E)- or (Z)-trisubstituted enamides from ketones. Lewis acids favor the (E)-isomer, while Brønsted acids promote the formation of the (Z)-isomer. acs.org

The specific method chosen would depend on the availability of starting materials and the desired isomeric outcome for the this compound target.

Diastereoselective and Enantioselective Approaches to Cyclohexene and N-Benzyl Modified Analogues

Introducing chirality into the this compound scaffold can be achieved through various asymmetric strategies.

Asymmetric Hydrogenation: The most established method for creating chiral amines is the asymmetric hydrogenation of prochiral enamides or imines using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands). acs.org A precursor enamide could be hydrogenated to introduce one or more stereocenters on the cyclohexane (B81311) ring.

Chiral Pool Synthesis: Starting from an enantiomerically pure cyclohexene derivative derived from the chiral pool (e.g., from a natural product) provides a straightforward way to incorporate chirality.

Catalytic Enantioselective Reactions: As mentioned previously, asymmetric aza-Michael additions can establish a stereocenter at the β-position relative to a carbonyl group in a cyclohexanone precursor. nih.gov Similarly, nickel-catalyzed enantioselective hydroalkylation of enamides can be used to introduce chiral alkyl groups. semanticscholar.org

Auxiliary-Controlled Reactions: A chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of subsequent reactions, such as cyclizations or additions. For instance, chiral enamides have been used in highly regio- and stereoselective fluorination reactions. nih.gov

These methods, either individually or in combination, provide a powerful toolkit for the synthesis of specific stereoisomers of this compound and its derivatives, which is essential for investigating their structure-activity relationships.

Development of Novel Catalytic Systems for this compound Formation

The formation of the enamide functionality in this compound involves the creation of a nitrogen-vinyl bond, a transformation that can be achieved through various transition-metal-catalyzed cross-coupling reactions. Key among these are methods based on copper, palladium, and rhodium catalysis, which offer pathways to construct the target molecule from readily available precursors.

Copper-Catalyzed Vinylation of Amides

Copper-catalyzed C-N cross-coupling reactions represent a powerful tool for the synthesis of enamides. Research into the vinylation of amides has shown that copper salts can effectively catalyze the reaction between an amide and a vinyl source. For instance, studies on the synthesis of N-benzyl-N-vinylacetamide, a close acyclic analogue of the target compound, have demonstrated the feasibility of this approach. In a typical system, a copper salt such as copper(II) sulfate (B86663) (CuSO₄) is used as the catalyst, often in conjunction with a ligand like 8-hydroxyquinoline, in a suitable solvent such as toluene. globethesis.com

The proposed reaction to form this compound would involve the coupling of N-benzylacetamide with a cyclohexenyl electrophile, such as a cyclohexenyl halide or a related derivative. The catalytic cycle would likely involve the formation of a copper-amide complex, followed by oxidative addition of the cyclohexenyl electrophile and subsequent reductive elimination to yield the desired enamide.

Table 1: Representative Conditions for Copper-Catalyzed Amide Vinylation

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|

This table presents generalized conditions based on the vinylation of N-benzylacetamide with a generic vinyl source. globethesis.com Specific conditions for the synthesis of this compound would require experimental optimization.

Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been extensively applied to the synthesis of a wide array of nitrogen-containing compounds, including enamides. nih.gov The synthesis of this compound via this methodology would typically involve the reaction of N-benzylacetamide with a cyclohexenyl halide or triflate in the presence of a palladium catalyst and a suitable phosphine ligand.

The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphines often providing the best results. The catalytic cycle is well-established and involves the oxidative addition of the cyclohexenyl electrophile to the Pd(0) catalyst, followed by coordination of the amide, deprotonation by a base, and reductive elimination of the enamide product.

Rhodium-Catalyzed C-H Amidation

More recent developments in C-H activation and amidation reactions offer a more atom-economical approach to enamide synthesis. Rhodium-catalyzed C-H amidation allows for the direct coupling of an amide with a C-H bond, obviating the need for pre-functionalized starting materials like vinyl halides. In the context of synthesizing this compound, a potential strategy could involve the rhodium-catalyzed reaction between N-benzylacetamide and cyclohexene.

While direct C(sp²)-H amidation of unactivated alkenes is challenging, related transformations provide proof of principle. For example, rhodium(III)-catalyzed amidation of vinyl C-H bonds with isocyanates has been developed for the synthesis of β-enamine amides. mdpi.com Adapting such a system for the direct amidation of cyclohexene with N-benzylacetamide would represent a significant advancement in the field.

Table 2: Overview of Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Precursors | Key Features |

|---|---|---|

| Copper-Catalyzed Vinylation | N-benzylacetamide, Cyclohexenyl halide/ether | Utilizes inexpensive copper catalysts; ligand optimization is crucial. globethesis.com |

| Palladium-Catalyzed Coupling | N-benzylacetamide, Cyclohexenyl halide/triflate | Broad substrate scope; requires phosphine ligands. nih.gov |

| Rhodium-Catalyzed C-H Amidation | N-benzylacetamide, Cyclohexene | High atom economy; avoids pre-functionalized substrates. mdpi.com |

The development of these novel catalytic systems is an ongoing area of research. While direct and optimized protocols for the synthesis of this compound are not yet prevalent in the literature, the foundational principles of copper, palladium, and rhodium catalysis provide clear and promising avenues for its future synthesis. Further research will likely focus on tailoring these catalytic systems to achieve high yields and selectivity for this specific and structurally interesting enamide.

Mechanistic Investigations of N Benzyl N Cyclohex 1 En 1 Yl Acetamide Transformations

Conformational Dynamics and Rotational Isomerism of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide

The conformational flexibility of this compound is a critical determinant of its reactivity. The molecule's structure, featuring a tertiary amide linked to a cyclohexenyl group, gives rise to hindered rotation around key single and partial double bonds, resulting in a complex mixture of rotamers in solution. scielo.brscienceopen.comresearchgate.net

Analysis of Hindered Rotation around the Amide Bond and N-Alkenyl Linkage

Tertiary enamides like this compound exhibit restricted rotation around both the amide (N-CO) and the N-alkenyl (N-C=C) bonds. acs.org The rotation around the amide bond leads to (E)- and (Z)-isomers, a common feature in amides due to the partial double bond character of the C-N bond. nih.gov This is further complicated by the hindered rotation around the N-alkenyl bond, which gives rise to syn- and anti-conformers. acs.org The interplay of these two rotational processes dictates the conformational landscape of the molecule. For instance, studies on related tertiary enamides have shown that while the barrier to rotation around the amide bond is significant, the N-alkenyl bond rotation can also be substantially hindered, leading to diastereotopic protons being observable in NMR spectra. acs.org

Experimental Characterization of Conformational Equilibria (e.g., Variable-Temperature NMR)

Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic equilibria between different conformers of this compound and its derivatives. nih.govwarwick.ac.uk By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for the rotational processes. For a series of N-cycloalkenyl-N-benzyl α-haloacetamide derivatives, VT-NMR experiments have measured the barriers to rotation of the N-alkenyl bond to be in the range of 10 to 18 kcal/mol. nih.govwarwick.ac.uk These barriers are significant and depend on factors such as the ring size and the substituents on both the cycloalkene and the amide. nih.govwarwick.ac.uk The presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution has been confirmed for related N-benzyl-N-substituted acetamides using one-dimensional and two-dimensional NMR techniques. scielo.brscienceopen.comresearchgate.net

Steric and Electronic Effects of Substituents on Rotational Barriers

The rotational barriers in enamides are highly sensitive to both steric and electronic effects of the substituents attached to the enamide core. acs.org Research on a large series of enamides has systematically elucidated these influences. The most critical factor governing the rate of N-alkenyl bond rotation is the substitution pattern on the alkene, particularly the presence of a branched substituent at the α'-position. acs.org Following this, the size of the substituent on the nitrogen atom (the R¹ group) plays a major role, with larger groups leading to higher rotational barriers. acs.org Finally, the size of the acyl substituent (the R² group) also contributes, albeit to a lesser extent than the other two factors. acs.org These findings allow for the rational design of enamides with specific rotational properties, including the ability to resolve enantiomers or diastereomers at room temperature. nih.govwarwick.ac.uk

Detailed Reaction Mechanism Studies

This compound and structurally similar enamides are valuable substrates for studying the mechanisms of complex organic reactions, particularly radical cyclizations. These reactions are powerful tools for the construction of nitrogen-containing heterocyclic compounds. researchgate.netacs.orgbeilstein-journals.orgnih.gov

Exploration of Radical Cyclization Pathways Involving this compound Motifs

Radical cyclizations are chain reactions that typically proceed through three main steps: radical generation, intramolecular cyclization, and quenching of the cyclized radical. wikipedia.org In the context of this compound derivatives, a radical is typically generated on a substituent, which then adds to the double bond of the enamide. warwick.ac.uk The cyclization can proceed via different pathways, such as 4-exo or 5-endo cyclizations, depending on the substitution pattern and reaction conditions. warwick.ac.uk The rates of these cyclizations can be competitive with the rate of N-alkenyl bond rotation in the radical intermediate. nih.govwarwick.ac.uk The success of a radical cyclization depends on several factors, including the selective generation of the initial radical and the cyclization step being faster than any competing side reactions. wikipedia.org

Elucidation of Regioselectivity and Stereoselectivity in Cyclization Reactions

The regioselectivity of radical cyclizations of enamides is a key aspect of their synthetic utility. Generally, 5-exo cyclizations are favored over 6-endo cyclizations for most substituted pent-4-enamidyl radicals, leading to the formation of γ-lactams. acs.org However, specific substitution patterns can reverse this preference. For example, an aromatic substituent at the C4-position or the incorporation of an electron-rich aromatic ring into the backbone can favor the 6-endo pathway, providing access to δ-lactams. acs.org Stereoselectivity is also a critical consideration. In some cases, the stereochemistry of the starting enamide can be transferred to the product, while in other systems, the stereochemical outcome is determined during the cyclization step. researchgate.net The electronic nature of the substituents on the enamide nitrogen has been shown to have little impact on the regioselectivity in certain radical cyclizations of allenamides. acs.org

Nucleophilic and Electrophilic Activation of the Cyclohexenyl Double Bond

The cyclohexenyl double bond in this compound, an enamide, possesses a unique electronic character that dictates its reactivity. Enamides are considered versatile reactants, occupying a niche between the reactivity of classic olefins and a desirable resistance to hydrolysis. acs.org The delocalization of the nitrogen lone-pair electrons into the carbon-carbon double bond increases its electron density, thereby enhancing its nucleophilicity compared to a simple alkene. However, the presence of the electron-withdrawing acetyl group on the nitrogen atom tempers this effect, leading to a reactivity profile more akin to that of traditional olefins. acs.org

Nucleophilic Character: The increased electron density makes the β-carbon of the cyclohexenyl ring susceptible to attack by electrophiles. This enamine-like reactivity is fundamental to many carbon-carbon bond-forming reactions. The double bond acts as a nucleophile, reacting with various electrophilic partners.

Electrophilic Character: While inherently nucleophilic, the double bond's reactivity can be reversed. Recent advances in catalysis have shown that α,β-unsaturated amides, which typically exhibit diminished electrophilicity at the β-carbon, can be activated to undergo reactions with nucleophiles. elsevierpure.com For instance, the asymmetric Aza-Michael addition of an amide to a cyclohexene (B86901) derivative to form a β-amino ester demonstrates the susceptibility of the double bond to nucleophilic attack, a key step in the synthesis of complex chiral amines. mdpi.comresearchgate.net This activation is often achieved through the use of catalysts that enhance the electrophilicity of the double bond.

The table below summarizes the dual reactivity of the cyclohexenyl double bond in enamides.

| Reactivity Type | Activating Factors | Typical Reactants |

| Nucleophilic | Electron donation from the nitrogen lone pair. | Electrophiles (e.g., aldehydes, acid chlorides, activated alkyl halides). |

| Electrophilic | Coordination to a Lewis acid or catalyst; presence of strong electron-withdrawing groups. | Nucleophiles (e.g., organometallics, amines, thiols). bham.ac.uk |

Reactivity Profile of the N-Benzyl Group and Acetamide (B32628) Linkage

The N-benzyl and acetamide moieties are not merely spectator groups; they actively participate in and are susceptible to various chemical transformations.

Reactivity of the N-Benzyl Group: The benzyl (B1604629) group is frequently employed as a protecting group for amines and amides in organic synthesis. acs.org Its removal, or debenzylation, is a common and crucial reaction. The debenzylation of N-benzyl amides can be challenging compared to that of N-benzyl amines or O-benzyl ethers, often requiring specific and sometimes harsh conditions. acs.orgacs.org

Several methods have been developed for this purpose:

Oxidative Cleavage: A notable method involves the use of an alkali metal bromide (like KBr) with an oxidant such as Oxone. acs.org This system generates a bromo radical that facilitates the oxidative debenzylation under mild conditions, yielding the debenzylated amide. acs.orgacs.org This approach is considered environmentally sustainable as it avoids heavy metals. acs.org

Strong Base/Oxidant Systems: The use of potassium tert-butoxide in DMSO with oxygen has been shown to be effective for the N-debenzylation of certain amides and nitrogen heterocycles. researchgate.net The proposed mechanism involves the formation of a benzylic anion which then reacts with oxygen. researchgate.net

Reductive Cleavage: Catalytic hydrogenolysis (e.g., using Pd/C) is a common method for debenzylation, though its application can be limited by the presence of other reducible functional groups within the molecule. researchgate.net

Reactivity of the Acetamide Linkage: The amide bond of the acetamide group is known for its stability, a characteristic that plays a significant role in the structure of peptides and proteins. scielo.br However, it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. patsnap.comyoutube.comlibretexts.org

Acid-Catalyzed Hydrolysis: When heated with a dilute acid like HCl, the amide undergoes hydrolysis. youtube.comlibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.com The final products are acetic acid and the corresponding ammonium (B1175870) salt. youtube.comlibretexts.org

Base-Catalyzed Hydrolysis: Heating the amide with an alkaline solution, such as sodium hydroxide (B78521), also results in cleavage of the amide bond. youtube.comlibretexts.org In this case, a hydroxide ion directly attacks the carbonyl carbon. patsnap.com This leads to the formation of a carboxylate salt (e.g., sodium acetate) and the corresponding amine. youtube.comlibretexts.org

Enzymatic and Catalytic Hydrolysis: The hydrolysis of amide bonds is a fundamental biological process catalyzed by enzymes like peptidases. nih.gov Research has also explored the use of catalysts, such as ceria (CeO₂), which can facilitate amide bond hydrolysis by stabilizing a tetrahedral intermediate. nih.govacs.org

The conditions for these key transformations are summarized in the table below.

| Functional Group | Transformation | Reagents/Conditions | Products |

| N-Benzyl | Oxidative Debenzylation | KBr / Oxone, MeNO₂, 30 °C acs.org | N-(cyclohex-1-en-1-yl)acetamide, Benzaldehyde |

| N-Benzyl | Base-Mediated Oxidation | t-BuOK / DMSO, O₂ researchgate.net | N-(cyclohex-1-en-1-yl)acetamide, Benzaldehyde |

| Acetamide | Acid Hydrolysis | Dilute HCl, heat youtube.comlibretexts.org | N-benzylcyclohex-1-en-1-amine, Acetic Acid |

| Acetamide | Base Hydrolysis | Dilute NaOH, heat youtube.comlibretexts.org | N-benzylcyclohex-1-en-1-amine, Sodium Acetate (B1210297) |

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways for transformations involving this compound relies heavily on the analysis of transition states, often through computational methods like density functional theory (DFT). researchgate.netnih.gov These studies provide insight into the mechanism, reactivity, and stereoselectivity of reactions. researchgate.netcapes.gov.br

For reactions involving the nucleophilic enamide double bond, such as in aldol-type reactions, theoretical studies have explored the geometry of the transition states. researchgate.netnih.gov Key findings from studies on similar enamine systems suggest:

Concerted vs. Stepwise Pathways: Reactions can proceed through concerted mechanisms where bond formation and proton transfer occur simultaneously via a cyclic transition state. researchgate.net For example, in some amine-catalyzed aldol (B89426) reactions, a half-chair transition state involving hydrogen bonding facilitates proton transfer, leading to lower activation energies. researchgate.net

Stereochemistry: The stereochemical outcome of a reaction is determined by the transition state geometry. For reactions involving the cyclohexenyl ring, the approach of the electrophile can occur from either the axial or equatorial face of the enamide double bond. X-ray analysis of products from related reactions has shown that carbon-carbon bond formation can occur preferentially from the axial side. rsc.org The conformation of the transition state, which may adopt a chair-like or boat-chair geometry, dictates the stereochemistry of the final product. researchgate.netrsc.org

Role of Catalysts: In catalyzed reactions, the catalyst is intimately involved in the transition state. For instance, in metal-catalyzed hydrolysis, the binding of the carbonyl oxygen to a metal ion precedes the nucleophilic attack, forming a tetrahedral intermediate complex as part of the transition state structure. nih.gov DFT calculations help to model these interactions and determine the most favorable reaction energetics. nih.govacs.org

The conformational behavior of the amide itself, specifically the hindered rotation around the C-N bond leading to E/Z isomers, adds another layer of complexity. scielo.br The relative stability of these rotamers and their interconversion dynamics can influence which reaction pathway is favored, as different conformers may lead to different transition state energies and, consequently, different products. scielo.br

Computational and Theoretical Studies of N Benzyl N Cyclohex 1 En 1 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide, DFT calculations would provide fundamental insights into its geometry, stability, and spectroscopic properties.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in the computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve exploring various possible conformations arising from the rotation around the N-benzyl, N-acyl, and cyclohexenyl-N bonds. A conformational energy landscape would be generated to identify the global minimum energy structure and other low-energy conformers, providing insights into the molecule's flexibility and preferred shapes.

Prediction and Validation of Vibrational Frequencies (FTIR, Raman)

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. A successful correlation between the calculated and experimental spectra would validate the accuracy of the computed geometry and provide a detailed assignment of the observed vibrational bands to specific molecular motions.

Ab Initio and DFT-Based NMR Chemical Shift Predictions and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Ab initio and DFT-based methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimentally obtained NMR data serves as a stringent test of the computational model and aids in the unambiguous assignment of signals in the experimental spectrum.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity and electronic properties. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the visualization of these frontier orbitals and the calculation of the charge distribution on each atom would reveal the nucleophilic and electrophilic sites within this compound, offering predictions about its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time, particularly in a solvent environment. For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculating the trajectories of all atoms based on a force field. This would allow for the study of its conformational changes, flexibility, and interactions with the solvent, providing a more realistic representation of its behavior in solution.

Analysis of Intermolecular Interactions and Solid-State Packing (if X-ray data is available)

Should single crystals of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This experimental data would be invaluable for validating the results of the DFT geometry optimization. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the macroscopic properties of the solid material.

Characterization of Hydrogen Bonding Networks and Weak Interactions

Hydrogen bonds are crucial in determining the supramolecular architecture of crystalline solids, influencing properties like packing, stability, and even reactivity. In the case of this compound, the primary hydrogen bond acceptor is the oxygen atom of the carbonyl group in the acetamide (B32628) moiety. The potential for hydrogen bond donors is limited to the hydrogen atoms on the benzyl (B1604629) and cyclohexenyl groups.

In related N-benzylacetamide structures, molecules are often interconnected by weak intermolecular N-H···O hydrogen bonds, forming infinite chains. For tertiary amides like this compound, which lack an N-H donor, the focus shifts to weaker C-H···O and C-H···π interactions. For instance, in similar substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, molecules are linked by a combination of C-H···O and C-H···π(arene) hydrogen bonds. These interactions, though weaker than conventional hydrogen bonds, collectively play a significant role in the crystal packing.

Quantification of π-Stacking and Dispersion Interactions

The presence of a benzyl group in this compound introduces the possibility of π-stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are fundamental in various chemical and biological systems, contributing to the stability of DNA and protein structures.

In the solid state, π-π stacking interactions can be a predominant driving force in the self-assembly of molecules, influencing the crystal growth and morphology. Computational studies can quantify the energy of these interactions. For a molecule like this compound, one would expect potential π-stacking between the phenyl rings of adjacent molecules. The calculations would determine the geometry of this stacking (e.g., face-to-face, parallel-displaced) and the associated stabilization energy.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

For a molecule like this compound, a Hirshfeld surface analysis would provide a detailed picture of all the close contacts between neighboring molecules. The surface is typically color-coded, with red spots indicating close contacts (shorter than the van der Waals radii), blue indicating longer contacts, and white for contacts around the van der Waals separation.

Illustrative Data Table for Hirshfeld Surface Analysis Contributions

| Interaction Type | Hypothetical Percentage Contribution for this compound |

| H···H | ~40-50% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~15-25% |

| N···H/H···N | <5% |

Note: This table is illustrative and based on typical values for organic molecules. Actual values for this compound would require specific computational analysis.

Predictive Chemistry through Theoretical Descriptors

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, Fukui function analysis would pinpoint specific atoms that are most susceptible to attack. For instance, the carbonyl oxygen would likely be identified as a primary site for electrophilic attack, while certain carbon atoms in the cyclohexene (B86901) and benzyl rings might be highlighted as sites for nucleophilic or radical attack.

The nucleophilicity parameter (N) can also be calculated to quantify the molecule's ability to act as a nucleophile. These theoretical descriptors are invaluable for understanding and predicting the chemical behavior of a compound in various reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, confirming its role as a primary site for electrophilic attack and hydrogen bond acceptance. The aromatic ring of the benzyl group might also show a negative potential above and below the plane of the ring due to its π-electron cloud. Regions of positive potential would be expected around the hydrogen atoms. This visual tool provides a quick and intuitive way to understand a molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a compound like N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide, a full suite of NMR experiments is necessary to assign all proton and carbon signals and to understand its conformational properties.

While specific experimental spectra for this compound are not widely published, the expected ¹H NMR signals can be predicted based on its constituent parts: a benzyl (B1604629) group, a cyclohexenyl group, and an N-acetyl group. The spectrum would show characteristic signals for the aromatic protons of the benzyl ring, the benzylic methylene (B1212753) protons, the vinylic proton on the cyclohexene (B86901) ring, the allylic and aliphatic protons of the cyclohexene ring, and the methyl protons of the acetyl group.

Due to restricted rotation around the amide C-N bond, it is anticipated that at room temperature, the molecule may exist as a mixture of E/Z rotamers, which would lead to a doubling of signals for protons near the amide nitrogen, such as the benzylic (H-7) and acetyl (H-15) protons, as well as the protons on the cyclohexene ring (H-1, H-2, H-6).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number(s) | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-9, H-10, H-11, H-12, H-13 | Aromatic Protons | 7.20 - 7.40 | Multiplet (m) | |

| H-7 | Benzylic Protons | ~4.6 | Singlet (s) or two singlets for rotamers | |

| H-1 | Vinylic Proton | 5.30 - 5.80 | Triplet (t) or Multiplet (m) | ~3-4 Hz |

| H-2, H-6 | Allylic Protons | ~2.10 | Multiplet (m) | |

| H-3, H-4, H-5 | Aliphatic Protons | 1.50 - 1.90 | Multiplet (m) |

Note: The table is predictive and based on general chemical shift values for similar functional groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would feature signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the sp² carbons of the cyclohexene double bond, the sp³ carbons of the cyclohexene ring, and the acetyl methyl carbon. Similar to the ¹H NMR, the presence of rotamers could result in two separate signals for carbons in proximity to the amide bond. st-andrews.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Description | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-14 | Carbonyl Carbon | ~170 |

| C-8 | Quaternary Aromatic Carbon | ~138 |

| C-9, C-10, C-11, C-12, C-13 | Aromatic Carbons | 127 - 129 |

| C-1 | Vinylic Carbon (C=C-N) | ~140 |

| C-2 | Vinylic Carbon (C=C) | ~110 |

| C-7 | Benzylic Carbon | ~50 |

| C-6 | Allylic Carbon | ~28 |

| C-3, C-4, C-5 | Aliphatic Carbons | 22 - 25 |

Note: The table is predictive and based on general chemical shift values for similar functional groups. Data for related amides and cyclohexene structures can be found in the literature. rsc.orgrsc.orgmdpi.com

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the vinylic proton (H-1) and the adjacent allylic protons (H-2), as well as among the interconnected aliphatic protons (H-2 through H-6) of the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Benzylic protons (H-7) to the quaternary aromatic carbon (C-8) and other aromatic carbons.

Benzylic protons (H-7) to the vinylic carbon (C-1) and the carbonyl carbon (C-14), confirming the N-benzyl and N-acetyl connections.

Acetyl protons (H-15) to the carbonyl carbon (C-14).

Vinylic proton (H-1) to the allylic carbon (C-3) and potentially to the benzylic carbon (C-7) across the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation and the relative orientation of the benzyl and cyclohexenyl groups around the amide bond.

The use of such 2D NMR techniques is standard for the structural confirmation of complex synthetic molecules. mdpi.comscielo.brresearchgate.net

Tertiary amides, such as this compound, are known to exhibit restricted rotation about the C-N amide bond due to its partial double bond character. scielo.br This phenomenon often results in the observation of two distinct sets of NMR signals at room temperature, corresponding to the E and Z rotamers. st-andrews.ac.uk

Variable-temperature (VT) NMR studies are employed to investigate this dynamic process. By acquiring NMR spectra at different temperatures, the following can be observed:

At low temperatures, the exchange between rotamers is slow on the NMR timescale, and sharp, separate signals for each rotamer are observed.

As the temperature is increased, the rate of rotation increases, causing the signals to broaden.

At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak.

At higher temperatures, the rotation becomes very fast, and a single, sharp, time-averaged signal is observed.

By analyzing the spectra at coalescence, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value provides quantitative insight into the stability of the amide bond's partial double bond character. Similar studies on related amides have determined rotational barriers to be in the range of 70-76 kJ mol⁻¹. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the elemental composition. nih.gov

For this compound, the elemental composition and its corresponding exact mass can be calculated.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO |

| Calculated Exact Mass [M] | 229.14666 u |

| Calculated Exact Mass [M+H]⁺ | 230.15449 u |

An experimental HRMS measurement matching one of these calculated values to within a very small tolerance (typically < 5 ppm) would provide strong evidence for the correct molecular formula of the compound. rsc.orgorganicchemistrydata.orgresearchgate.net

Hyphenated Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for analyzing compounds within complex mixtures, such as during reaction monitoring or purification.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The gas chromatograph separates the compound from other components, and the mass spectrometer provides a mass spectrum for the eluting peak. The fragmentation pattern obtained from electron ionization (EI) can offer structural information, with expected fragments including the tropylium (B1234903) ion (m/z 91) from the benzyl group and loss of the acetyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more versatile technique for non-volatile or thermally sensitive compounds. The liquid chromatograph separates the components of a mixture before they enter the mass spectrometer. Using soft ionization techniques like electrospray ionization (ESI), LC-MS typically provides the mass of the protonated molecule [M+H]⁺. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. This is a standard method for the characterization of novel synthetic compounds. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and identifying any volatile impurities. In a typical analysis, the compound is introduced into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio (m/z) and fragmentation patterns upon electron ionization.

While specific experimental data for this compound is not publicly available, analysis of related tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrates the utility of this technique. For this related compound, GC-MS analysis confirms the molecular formula and provides characteristic fragmentation patterns, such as the presence of the tropylium ion ([C7H7]+) at m/z 91, a common fragment for benzyl-containing compounds. researchgate.netscielo.br The retention time in the gas chromatogram is a key indicator of the compound's purity, with a single sharp peak being indicative of a pure substance.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Retention Time (t_R) | Dependent on column and conditions | Purity assessment |

| Molecular Ion [M]⁺ | m/z 229 | Confirmation of molecular weight |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Fragmentation Pathway Elucidation

For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the preferred method. nih.gov LC separates components of a mixture in the liquid phase before they are ionized and analyzed by the mass spectrometer. lcms.cz The use of "soft" ionization techniques, such as electrospray ionization (ESI), often results in the observation of the protonated molecule [M+H]⁺. mdpi.com

LC-MS/MS allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic spectrum of daughter ions. This process is invaluable for confirming the structure of the target compound and for identifying components in complex mixtures, such as reaction monitoring or metabolomic studies. nih.govmdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.comresearchgate.net

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Predicted Observation | Purpose |

|---|---|---|

| Parent Ion (ESI+) | m/z 230.1539 [M+H]⁺ | Molecular weight and formula confirmation |

| MS/MS Fragments | Fragmentation of benzyl and cyclohexenyl moieties | Structural confirmation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. researchgate.net For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide would also be observable. mdpi.com Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexene ring would be observed just below 3000 cm⁻¹. The C=C stretch of the cyclohexene ring would also produce a characteristic signal.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The symmetric vibrations of the aromatic ring and the C=C bond of the cyclohexene ring would be expected to produce strong Raman signals. researchgate.netscielo.br

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C=O (Amide) | ~1650 | IR |

| C-H (Aromatic) | >3000 | IR, Raman |

| C-H (Aliphatic) | <3000 | IR, Raman |

| C=C (Alkenyl) | ~1650 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Packing Arrangements

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. researchgate.net This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how molecules are arranged in the crystal lattice. vensel.orgresearchgate.net

While a crystal structure for this compound has not been reported, studies on related N-benzyl amides have provided detailed structural insights. researchgate.netvensel.org For instance, the crystal structure of N-benzylacetamide shows that molecules are interconnected by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net For the tertiary amide this compound, which lacks N-H bonds, the crystal packing would be governed by weaker intermolecular forces such as van der Waals interactions and potential C-H···O interactions. The analysis would reveal the planarity of the amide group and the relative orientations of the benzyl and cyclohexenyl substituents. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Potential Value | Information Gained |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Crystal symmetry |

| Space Group | e.g., P2₁/c | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ | Size and shape of the unit cell |

| Bond Lengths/Angles | Precise values | Molecular geometry |

Complementary Analytical Techniques for Research Validation (e.g., Elemental Analysis for Compositional Purity)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared to the calculated theoretical values based on the molecular formula (C₁₅H₁₉NO) to confirm the compound's elemental composition and purity. researchgate.net For this compound, the theoretical percentages are approximately 78.56% Carbon, 8.35% Hydrogen, and 6.11% Nitrogen. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and the absence of significant impurities. researchgate.net

Table 5: Elemental Analysis Data for this compound (C₁₅H₁₉NO)

| Element | Theoretical Percentage | Experimental Percentage |

|---|---|---|

| Carbon (C) | 78.56% | (To be determined) |

| Hydrogen (H) | 8.35% | (To be determined) |

Future Research Directions and Unresolved Challenges in N Benzyl N Cyclohex 1 En 1 Yl Acetamide Chemistry

Development of Innovative and Environmentally Benign Synthetic Methodologies

The synthesis of enamides has traditionally relied on multi-step sequences that often suffer from poor atom economy and the use of expensive or hazardous reagents. researchgate.net A primary challenge is the regioselective dehydrogenation of the N-alkyl side of the corresponding saturated amide, as desaturation on the acyl side is often thermodynamically preferred. nih.govrsc.org Future research must prioritize the development of direct, catalytic, and environmentally benign methods for the synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide.

Key research objectives include:

Direct C(sp³)–H Desaturation: A significant frontier is the direct, regioselective N-α,β-desaturation of the corresponding saturated amide, N-benzyl-N-cyclohexylacetamide. nih.gov Exploring novel catalyst systems, such as iron-assisted oxidative desaturation, could provide a highly efficient and green pathway to the target enamide, avoiding pre-functionalization steps. nih.govrsc.org

Electrophilic Amide Activation: A promising one-step approach involves the electrophilic activation of amides. acs.orgorganic-chemistry.org Further investigation into activating agents beyond the reported combination of triflic anhydride (B1165640) (Tf₂O) and lithium hexamethyldisilazide (LiHMDS) could broaden the substrate scope and improve functional group tolerance. organic-chemistry.org Optimizing these conditions for cyclic systems like the cyclohexyl precursor is a critical unresolved challenge.

Phosphine-Mediated Reductive Acylation: An efficient route to enamides from ketones via their oximes has been demonstrated using phosphine-mediated reductive acylation. organic-chemistry.org Applying this strategy to the synthesis of this compound from cyclohexanone (B45756) would involve the formation of N-benzylcyclohexanone oxime followed by reductive acylation. Future work should focus on optimizing phosphine (B1218219) promoters and reaction conditions to maximize yield and stereoselectivity for this specific transformation, offering a scalable and robust synthetic route. organic-chemistry.org

Catalytic Dehydrogenation Coupling: The development of methods for the catalytic dehydrogenation coupling of volatile alcohols and amines presents a highly sustainable avenue. kaust.edu.sa Adapting such systems for the coupling of cyclohexanol (B46403) and N-benzylacetamide, potentially within advanced reactor technologies like membrane reactors, would represent a significant advancement in green amide and enamide synthesis.

Exploration of Novel Reactivity Profiles and Discovery of Unprecedented Mechanistic Pathways

Enamides are prized for their dual reactivity, acting as stable enamine surrogates capable of participating in a wide array of transformations. researchgate.netacs.org As a tertiary enamide, this compound offers a balance of stability and nucleophilicity that is ripe for exploration. acs.orgresearchgate.net The primary challenge lies in uncovering and controlling new reaction pathways to build molecular complexity.

Future research should focus on:

Asymmetric Cycloadditions: The enamide double bond is a prime site for cycloaddition reactions. acs.org While Diels-Alder reactions of enamides are known, exploring unprecedented intramolecular cycloadditions involving the benzyl (B1604629) or cyclohexene (B86901) moieties could lead to novel polycyclic scaffolds. acs.org A key challenge will be the development of chiral catalysts, such as chiral phosphoric acids, to control the enantioselectivity of these transformations. acs.org

Radical Cascade Reactions: The participation of enamides in radical processes is an emerging area. researchgate.net Designing radical cascade reactions initiated at the enamide of this compound could enable the rapid construction of complex nitrogen-containing heterocycles. Unresolved questions involve controlling the regioselectivity of radical addition and terminating the cascade in a predictable manner.

Direct β-C(sp²)–H Functionalization: The direct functionalization of the β-carbon of the enamide double bond is a powerful tool for derivatization. rsc.org While methods for arylation, alkenylation, and acylation have been developed for other enamides, their application to a cyclic, sterically hindered system like this compound is not established. Future work must address the challenge of achieving high reactivity and selectivity at this position. rsc.org

Unprecedented Mechanistic Pathways: The reaction of an amine with a carbonyl compound can proceed through a hemiaminal intermediate or dehydrate to an enamine. mdpi.com Mechanistic studies are needed to clarify the precise pathways involved in the reactions of this compound, particularly in acid- or metal-catalyzed transformations. In-situ spectroscopy and kinetic studies could reveal elusive intermediates and divergent reaction channels that have not yet been predicted. researchgate.netacs.org

Advancement in Predictive Computational Modeling for this compound Transformations